BENGHE Foundational & Exploratory

Check Availability & Pricing

L-DOS47: An Antibody-Drug Conjugate for
Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SA 47

Cat. No.: B10768912

L-DOS47 is an antibody-drug conjugate that has been investigated in a Phase I/l clinical trial
for the treatment of advanced non-small cell lung cancer (NSCLC). Its mechanism of action
involves targeting the CEACAMG6 protein, which is expressed on both cancerous and normal
cells. The urease component of L-DOS47 is designed to be cytotoxic to cancer cells.[1]

Quantitative Safety Data

A Phase | dose-escalation study was conducted to determine the maximum tolerated dose
(MTD) of weekly L-DOS47. A total of 55 patients received L-DOS47 at doses up to 13.55 pg/kg.
[1] The following table summarizes the key safety findings from this trial.
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Safety ] Patient
Observation Dosage ] Reference
Parameter Population
Maximum 55 patients with
Up to 13.55
Tolerated Dose Not reached ik advanced [1]
(MTD) HOO NSCLC
- 55 patients with
Dose-Limiting One DLT
L 5.76 pg/kg advanced [1]
Toxicity (DLT) occurred
NSCLC
Treatment- , , ,
80% of patients 55 patients with
Emergent ,
experienced All dose levels advanced [1]
Adverse Events
TEAEs NSCLC
(TEAES)
Respiratory/thora
cic/mediastinal
Most Common , 38% of 55
disorders All dose levels ) [1]
TEAEs ] ) patients
(including
dyspnea)
2 out of 15
reported cases of 55 patients with
Treatment-
dyspnea were All dose levels advanced [1]
Related Dyspnea
assessed as NSCLC
treatment-related
Dose <1% of doses 4 out of 422
) o All dose levels [1]
Interruptions administered doses

Experimental Protocols

Phase I Clinical Trial Design:
The Phase | study employed a standard 3+3 dose-escalation design.[1]

» Patient Population: Patients with recurring or metastatic NSCLC.[1]
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o Treatment Regimen: L-DOS47 was administered as a weekly 30-minute intravenous (1V)
infusion for 14 days, followed by a seven-day rest period, repeated for four cycles.[1]

» Dose Escalation: Sixteen cohorts of patients received escalating doses from 0.12 to 13.55
Ho/kg.[1]

» Safety Monitoring: Patients were monitored for adverse events, with the first cohort being
treated eight days before subsequent patient dosing to monitor for potential infusion and/or
allergic reactions.[1]

o Efficacy Assessment: Tumor response was evaluated using the Response Evaluation
Criteria in Solid Tumors (RECIST) criteria v1.1.[1]

Logical Workflow for L-DOS47 Safety Assessment

The following diagram illustrates the workflow for the safety and efficacy evaluation of L-DOS47
in the Phase I/l clinical trial.

Phase I: Dose Escalation Phase II: Efficacy Exploration

Patient Enroliment 3+3 Dose Escalation Weekly IV Infusion Monitor for DLTs Determine MTD ( Administer Selected Dose Assess Preliminary Efficacy
(Advanced NSCLC) (0.12-13.55 pg/kg) (2 weeks on, 1 week of and TEAES ) (_(Twice-vieekly regimen) (RECIST vL1)

—

Safety & Tolerability Data

Click to download full resolution via product page
Workflow of the Phase I/Il clinical trial for L-DOS47.

Other Potential Compounds

While L-DOS47 is a strong candidate for what a researcher might be seeking, several other
compounds with "47" in their name have published safety or toxicity data.

e AS-48: A bacteriocin with demonstrated antimicrobial properties. Preclinical studies have
shown it to have low hemolytic activity in whole blood and a lack of pro-inflammatory effects
in vitro.[2] At therapeutic concentrations (up to 27 pM), it showed a negligible propensity to
cause cell death or impede cell growth.[2]
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e AEQ0047: A dihydropyridine-type calcium antagonist. In a study on obese Zucker rats, oral
administration of 3 to 10 mg/kg/day for 7 days led to a dose-dependent decrease in plasma
triglyceride levels.[3]

o BDE-47: A polybrominated diphenyl ether and environmental contaminant. It is known to
induce a range of toxic effects in marine organisms, including lethality, morphological
damage, and reproductive toxicity.[4] In vitro studies on RAW264.7 macrophages have
shown that BDE-47 exposure leads to decreased cell viability and increased apoptosis
through the mitochondrial pathway.[5]

Industrial Compounds

It is important to distinguish research and therapeutic compounds from industrial chemicals that
may share a similar nomenclature.

e SAG™ 47 Antifoam Compound: A safety data sheet for this product indicates that its
components are not hazardous or are below required disclosure limits.[6] Standard industrial
hygiene practices are recommended for handling.[6]

In conclusion, while a specific compound "SA 47" with a comprehensive safety and toxicity
profile remains elusive in the public domain, the antibody-drug conjugate L-DOS47 represents
a plausible candidate for which clinical safety data is available. Researchers are encouraged to
verify the precise identity of the compound of interest to access the most relevant and accurate
safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://pubmed.ncbi.nlm.nih.gov/9262355/
https://pubmed.ncbi.nlm.nih.gov/9262355/
https://www.mdpi.com/2305-6304/12/10/747
https://pmc.ncbi.nlm.nih.gov/articles/PMC10004313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10004313/
https://azelisaes-us.com/wp-content/uploads/SAG-1538-SDS.pdf
https://www.benchchem.com/product/b10768912#sa-47-safety-and-toxicity-data
https://www.benchchem.com/product/b10768912#sa-47-safety-and-toxicity-data
https://www.benchchem.com/product/b10768912#sa-47-safety-and-toxicity-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10768912?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10768912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

